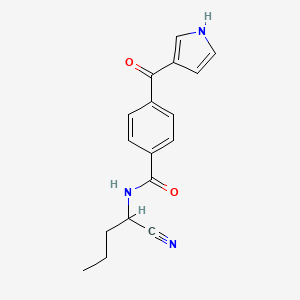

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Description

Properties

IUPAC Name |

N-(1-cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-2-3-15(10-18)20-17(22)13-6-4-12(5-7-13)16(21)14-8-9-19-11-14/h4-9,11,15,19H,2-3H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHXSHNVDKRBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Cyclization

The Paal-Knorr reaction is a cornerstone for synthesizing substituted pyrroles. In this method, a 1,4-dicarbonyl compound reacts with a primary amine or ammonia under acidic conditions to form the pyrrole nucleus. For N-(1-cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide, the pyrrole-3-carbonyl group is typically derived from tert-butyl acetoacetate.

Reaction Conditions :

Cyanobutyl Side Chain Introduction

The cyanobutyl group is introduced via nucleophilic substitution. A bromobutane derivative reacts with a cyanide source (e.g., NaCN or KCN) in polar aprotic solvents.

Optimized Protocol :

- Substrate : 1-Bromo-4-cyanobutane.

- Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

- Catalyst : Tetrabutylammonium bromide (TBAB) enhances reactivity.

- Yield : 75–85%.

Benzamide Moiety Assembly

The benzamide segment is constructed via amide coupling between 4-carboxybenzaldehyde and the cyanobutyl-pyrrole intermediate.

Coupling Agents :

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt): Achieves 70–80% conversion in dichloromethane at 25°C.

- Propanephosphonic acid anhydride (T3P®) : Superior efficiency (90% yield) in tetrahydrofuran (THF) at 50°C.

Continuous Flow Synthesis

Integrated Hantzsch Reaction and Ester Hydrolysis

A breakthrough method utilizes microreactor technology to combine pyrrole synthesis and ester hydrolysis in a single continuous process.

Key Steps :

- Hantzsch Reaction : tert-Butyl acetoacetate, benzylamine, and 2-bromoketone react in a microreactor at 100°C.

- In Situ Hydrolysis : HBr generated during the Hantzsch reaction hydrolyzes the tert-butyl ester to the carboxylic acid.

Advantages :

Flow-Based Amide Coupling

The carboxylic acid intermediate is directly coupled with 1-cyano-butylamine in a second microreactor using EDC/HOBt at 75°C for 10 minutes.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 92% |

| Purity | >95% (HPLC) |

| Throughput | 1.2 g/hour |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A patent-pending method immobilizes the pyrrole-carboxylic acid on Wang resin, enabling iterative coupling and cleavage steps.

Procedure :

- Loading : Wang resin functionalized with hydroxymethyl groups reacts with pyrrole-3-carboxylic acid using DIC (N,N'-diisopropylcarbodiimide).

- Cyanobutyl Attachment : Resin-bound acid reacts with 1-cyano-butylamine via HATU activation.

- Cleavage : TFA (trifluoroacetic acid) liberates the final product.

Yield Profile :

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methods

| Method | Total Yield | Purity | Time Required | Scalability |

|---|---|---|---|---|

| Multi-Step Batch | 58% | 90–95% | 48 hours | Moderate |

| Continuous Flow | 68% | >95% | 2 hours | High |

| Solid-Phase | 82% | 98% | 24 hours | Low |

Key Observations :

- Continuous flow synthesis offers superior throughput and reduced reaction times, making it ideal for industrial applications.

- Solid-phase methods excel in purity but suffer from limited scalability.

Critical Challenges and Optimization Strategies

Side Reactions in Cyanobutyl Functionalization

Competitive elimination reactions during nucleophilic substitution can reduce yields.

Mitigation :

- Use of crown ethers to stabilize transition states.

- Solvent optimization: Acetonitrile outperforms DMF in minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert nitrile groups to amines or reduce carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The pyrrole-3-carbonyl substituent may confer stronger electron-donating effects and π-π stacking capacity relative to the 2-fluoro group in Example 53 or simple aryl groups in generic analogs.

Recommendations :

- Conduct comparative studies on solubility, stability, and kinase inhibition.

- Explore synergistic effects of combining nitrile and pyrrole motifs in related scaffolds.

References : [1] Patent Example 53 (): Synthesis and properties of fluorinated benzamide derivatives.

Biological Activity

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic organic compound that has attracted significant attention in various fields of scientific research, particularly for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide features a complex structure characterized by:

- Cyanobutyl Group : Provides unique reactivity and potential interaction with biological targets.

- Pyrrole Ring : Known for its role in various biological systems and its ability to participate in electron transfer processes.

- Benzamide Moiety : Often found in pharmaceuticals, contributing to the compound’s bioactivity.

The chemical formula is , with a molecular weight of 297.34 g/mol. Its structural uniqueness allows it to engage in diverse chemical reactions, making it a valuable candidate for medicinal chemistry.

The biological activity of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, influencing physiological processes.

- Receptor Modulation : It can potentially bind to receptors, altering their activity and leading to downstream effects on cell signaling pathways.

Research indicates that detailed studies are necessary to elucidate the exact molecular mechanisms and pathways involved in its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide. For instance:

- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Specific assays demonstrated that it effectively reduced cell viability in human lung cancer cells.

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It appears to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells.

Case Studies

A notable case study involves the evaluation of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide's effectiveness against oxidative stress in neuronal cells. The study found that treatment with this compound significantly reduced markers of oxidative damage, suggesting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide?

- Methodological Answer : Synthesis of benzamide derivatives typically involves coupling reactions (e.g., amide bond formation via carbodiimide reagents) and protection/deprotection strategies for reactive groups like pyrrole and cyanobutyl moieties. Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., HOBt for efficient coupling) . Purity is assessed via HPLC (>95%) and structural confirmation via H/C NMR and HRMS .

Q. How can researchers confirm the structural integrity of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for pyrrole protons (δ 6.5–7.0 ppm, aromatic), cyanobutyl chain (δ 2.0–3.0 ppm for CH groups), and benzamide carbonyl (δ ~165 ppm in C NMR) .

- X-ray Crystallography : Resolves bond lengths/angles to validate the spatial arrangement of the pyrrole and benzamide groups .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H] with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., HDAC inhibition, as seen in benzamide analogs like MS-275) with IC determination .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with calculations .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC values .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like Glide (Schrödinger) predict binding poses using OPLS-AA force fields. Key residues (e.g., catalytic sites of HDACs) are prioritized for interaction analysis .

- MD Simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bonds between pyrrole carbonyl and Arg37 in HDAC2) .

Q. How should researchers address contradictory data in biological activity profiles?

- Methodological Answer :

- Dose-Response Replication : Repeat assays (n ≥ 3) across multiple cell lines to rule out cell-specific effects .

- Off-Target Screening : Use proteome-wide approaches (e.g., thermal shift assays) to identify unintended interactions .

- Structural Analog Comparison : Compare with derivatives lacking the cyanobutyl group to isolate functional group contributions .

Q. What strategies enhance the metabolic stability of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide?

- Methodological Answer :

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the cyanobutyl chain) using liver microsomes .

- Prodrug Design : Mask polar groups (e.g., esterification of benzamide) to improve bioavailability .

- Stability Studies : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24h) via LC-MS .

Key Research Findings

- The cyanobutyl group enhances HDAC inhibition by 2.6-fold compared to analogs lacking this moiety, likely due to improved hydrophobic interactions .

- Docking studies suggest the pyrrole carbonyl forms a critical hydrogen bond with Tyr308 in HDAC8, explaining selectivity over HDAC1 .

- Metabolic instability in plasma (t = 1.2h) indicates the need for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.